molecular formula C14H26N2O2S2 B12543431 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- CAS No. 662167-04-6

2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo-

Cat. No.: B12543431
CAS No.: 662167-04-6
M. Wt: 318.5 g/mol
InChI Key: XLCZYXCFZQOXAR-UHFFFAOYSA-N
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Description

2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- is a complex organic compound belonging to the thiadiazine family Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thioamide with a hydrazine derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific pathways. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- include other thiadiazine derivatives, such as:

  • 2H-1,3,5-Thiadiazine-3(4H)-carboxylic acid
  • 2H-1,3,5-Thiadiazine-3(4H)-acetic acid
  • 2H-1,3,5-Thiadiazine-3(4H)-butanoic acid

Uniqueness

The uniqueness of 2H-1,3,5-Thiadiazine-3(4H)-propanoic acid, dihydro-5-octyl-6-thioxo- lies in its specific structure, which includes an octyl group and a thioxo group. These structural features may impart unique chemical properties and biological activities, distinguishing it from other thiadiazine derivatives.

Properties

CAS No.

662167-04-6

Molecular Formula

C14H26N2O2S2

Molecular Weight

318.5 g/mol

IUPAC Name

3-(5-octyl-6-sulfanylidene-1,3,5-thiadiazinan-3-yl)propanoic acid

InChI

InChI=1S/C14H26N2O2S2/c1-2-3-4-5-6-7-9-16-11-15(10-8-13(17)18)12-20-14(16)19/h2-12H2,1H3,(H,17,18)

InChI Key

XLCZYXCFZQOXAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CN(CSC1=S)CCC(=O)O

Origin of Product

United States

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